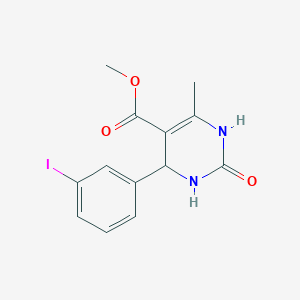![molecular formula C21H23N3O B5219185 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219185.png)
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide, also known as BMS-986168, is a small molecule drug that has shown potential in the treatment of various diseases. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 375.47 g/mol.
作用机制
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide acts as a selective and potent antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, such as immune cell trafficking, vascular development, and lymphocyte egress. By blocking S1P1, this compound can modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can reduce the number of lymphocytes in the blood and lymphoid tissues, which is an important mechanism in the treatment of autoimmune disorders. It can also reduce the release of cytokines, which are involved in the inflammatory response. Additionally, this compound can improve vascular function and reduce the risk of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide is its high selectivity and potency against S1P1. This makes it an ideal tool for studying the role of S1P1 in various physiological and pathological processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in laboratory experiments.
未来方向
There are several future directions for the study of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide. One of the most promising areas is the development of this compound-based therapies for the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the use of this compound in cancer therapy, as it has shown potential in inhibiting the growth of tumor cells. Additionally, further research is needed to explore the full range of physiological effects of this compound and its potential applications in other disease areas.
Conclusion:
In conclusion, this compound is a small molecule drug that has shown potential in the treatment of various diseases. It acts as a selective and potent antagonist of the S1P1 receptor and can modulate the immune system and reduce inflammation. While there are limitations to its use in laboratory experiments, it has several advantages that make it an ideal tool for studying the role of S1P1 in various physiological and pathological processes. There are several future directions for the study of this compound, and it is an exciting area of research with the potential to lead to new therapies for a range of diseases.
合成方法
The synthesis of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide involves a series of chemical reactions. The starting material is 4-cyanomethylphenylboronic acid, which is subjected to a Suzuki coupling reaction with 4-bromobenzyl chloride in the presence of a palladium catalyst. The resulting compound is then treated with piperidine and carboxylic acid to obtain this compound. The overall yield of this synthesis method is around 20%.
科学研究应用
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of tumor cells and reducing inflammation. It has also been found to modulate the immune system by targeting specific receptors.
属性
IUPAC Name |
1-benzyl-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c22-13-10-17-6-8-20(9-7-17)23-21(25)19-11-14-24(15-12-19)16-18-4-2-1-3-5-18/h1-9,19H,10-12,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPQGCODWKUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5219105.png)
![3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5219108.png)
![2-(4-methoxyphenyl)-N-({1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5219113.png)



![5-acetyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5219133.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5219138.png)
![N-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)acetamide](/img/structure/B5219139.png)
![3-(ethylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5219142.png)
![5-[4-(4-morpholinyl)benzylidene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219150.png)

![1-(3-chlorophenyl)-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5219161.png)
